4-[3-(Methylamino)propanoyl]piperazin-2-one, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(methylamino)propanoyl]piperazin-2-one; trifluoroacetic acid is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(methylamino)propanoyl]piperazin-2-one typically involves the reaction of piperazine with 3-(methylamino)propanoic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[3-(methylamino)propanoyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[3-(methylamino)propanoyl]piperazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(methylamino)propanoyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives, such as:
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 4-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-4-oxo-butyric acid
- 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid .
Uniqueness
Its combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C10H16F3N3O4 |
---|---|
Molecular Weight |
299.25 g/mol |
IUPAC Name |
4-[3-(methylamino)propanoyl]piperazin-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H15N3O2.C2HF3O2/c1-9-3-2-8(13)11-5-4-10-7(12)6-11;3-2(4,5)1(6)7/h9H,2-6H2,1H3,(H,10,12);(H,6,7) |
InChI Key |
IUJXXFWUGLOCTR-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC(=O)N1CCNC(=O)C1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.